molecular formula C18H17ClFNO2 B1327246 3'-Chloro-5'-fluoro-2-morpholinomethyl benzophenone CAS No. 898750-92-0

3'-Chloro-5'-fluoro-2-morpholinomethyl benzophenone

Cat. No. B1327246
M. Wt: 333.8 g/mol
InChI Key: ZPDQMGPOWCMREF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions and one-pot processes. For instance, a polyheterocyclic compound with a morpholine moiety was synthesized using a microwave-assisted one-pot process with a 28% overall yield . Another paper describes a highly selective one-pot synthesis suitable for industrial scale-up, involving fluorination and a Friedel–Crafts reaction . These methods suggest that the synthesis of "3'-Chloro-5'-fluoro-2-morpholinomethyl benzophenone" could also be achieved through similar one-pot strategies, potentially involving halogenation and cyclization steps.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various analytical techniques such as NMR, FT-IR, HRMS, and X-ray diffraction . These techniques provide detailed information about the molecular conformation, stereochemistry, and crystal packing, which are crucial for understanding the properties and reactivity of the compounds. The molecular structure of "3'-Chloro-5'-fluoro-2-morpholinomethyl benzophenone" would likely be characterized similarly to confirm its identity and purity.

Chemical Reactions Analysis

The papers discuss the reactivity of benzophenone derivatives and morpholine analogues in the context of biological activity. For example, certain benzophenone derivatives have been evaluated for their anti-proliferative activity against various cancer cell lines . Another study synthesized fluorinated benzophenone derivatives as multipotent agents for Alzheimer's disease . These findings suggest that "3'-Chloro-5'-fluoro-2-morpholinomethyl benzophenone" could also be investigated for its potential biological activities and chemical reactivity in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are influenced by their molecular structures. For instance, the presence of fluorine atoms and morpholine rings can affect the lipophilicity, stability, and hydrogen bonding capacity of the compounds . These properties are important for the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. The compound "3'-Chloro-5'-fluoro-2-morpholinomethyl benzophenone" would be expected to have unique properties based on its specific substitution pattern, which could be explored through experimental studies.

Scientific Research Applications

Alzheimer's Disease Research

3'-Chloro-5'-fluoro-2-morpholinomethyl benzophenone and its derivatives show potential in Alzheimer's disease research. A study by Belluti et al. (2014) explored fluorinated benzophenone derivatives as multipotent agents against β-secretase (BACE-1) and acetylcholinesterase (AChE). These derivatives also counteract intracellular ROS formation, with compound 12 being highlighted for its lack of toxic effects and potential as an anti-Alzheimer's drug candidate (Belluti et al., 2014).

UV Filter Toxicity Studies

In the context of ultraviolet (UV) filter applications, benzophenone derivatives, including 3'-Chloro-5'-fluoro-2-morpholinomethyl benzophenone, have been studied for their cytotoxicity. Utsunomiya et al. (2019) evaluated the cytotoxicity of benzophenone-3 (BP-3), a related compound, in rat thymocytes. Their research indicated that BP-3-induced cytotoxicity might be caused by oxidative stress associated with an increase in intracellular Zn2+ levels (Utsunomiya et al., 2019).

Intermolecular Interactions in Derivatives

Shukla et al. (2014) conducted a study focusing on intermolecular interactions in 1,2,4-triazole derivatives, including a fluoro derivative related to 3'-Chloro-5'-fluoro-2-morpholinomethyl benzophenone. The research provided insights into the nature and energetics of these interactions, which are crucial for understanding the chemical properties of such compounds (Shukla et al., 2014).

Photochemical Applications

Benzophenone derivatives, including 3'-Chloro-5'-fluoro-2-morpholinomethyl benzophenone, are widely used in photochemical applications due to their unique properties. Dormán et al. (2016) reviewed the applications of benzophenone (BP) photochemistry in biological chemistry, bioorganic chemistry, and material science. The review highlighted the versatility of BP photophores in various scientific applications (Dormán et al., 2016).

Antimicrobial Activity

Benzophenone derivatives have been explored for their antimicrobial activity. Sathe et al. (2011) synthesized fluorinated benzothiazolo imidazole compounds, starting from 4-fluoro-3-chloroanilline, and evaluated their antimicrobial activity. Some of these compounds showed promising results, indicating potential applications in antimicrobial research (Sathe et al., 2011).

properties

IUPAC Name

(3-chloro-5-fluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO2/c19-15-9-14(10-16(20)11-15)18(22)17-4-2-1-3-13(17)12-21-5-7-23-8-6-21/h1-4,9-11H,5-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDQMGPOWCMREF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643555
Record name (3-Chloro-5-fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Chloro-5'-fluoro-2-morpholinomethyl benzophenone

CAS RN

898750-92-0
Record name Methanone, (3-chloro-5-fluorophenyl)[2-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898750-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloro-5-fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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